(4-Fluoro-3-isopropylphenyl)methanamine
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Overview
Description
(4-Fluoro-3-isopropylphenyl)methanamine is an organic compound with the molecular formula C10H14FN It is a derivative of phenylmethanamine, where the phenyl ring is substituted with a fluoro group at the 4-position and an isopropyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluoro-3-isopropylphenyl)methanamine typically involves the following steps:
Starting Material: The synthesis begins with commercially available 4-fluoroacetophenone.
Reduction: The carbonyl group of 4-fluoroacetophenone is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride (NaBH4).
Substitution: The hydroxyl group is then substituted with an isopropyl group through a Friedel-Crafts alkylation reaction using isopropyl chloride and a Lewis acid catalyst like aluminum chloride (AlCl3).
Amination: The final step involves the conversion of the resulting (4-fluoro-3-isopropylphenyl)methanol to this compound via reductive amination using ammonia and a reducing agent such as lithium aluminum hydride (LiAlH4).
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(4-Fluoro-3-isopropylphenyl)methanamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile under specific conditions.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: The fluoro group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used in the presence of a suitable solvent like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenylmethanamines.
Scientific Research Applications
(4-Fluoro-3-isopropylphenyl)methanamine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is explored for its potential use in the development of advanced materials, including polymers and coatings.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is used in the production of specialty chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of (4-Fluoro-3-isopropylphenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and isopropyl groups influence the compound’s binding affinity and selectivity. The amine group can form hydrogen bonds with target proteins, while the aromatic ring can participate in π-π interactions, enhancing the compound’s overall efficacy.
Comparison with Similar Compounds
Similar Compounds
- (4-Fluoro-3-methylphenyl)methanamine
- (4-Fluoro-3-ethylphenyl)methanamine
- (4-Fluoro-3-tert-butylphenyl)methanamine
Uniqueness
(4-Fluoro-3-isopropylphenyl)methanamine is unique due to the specific combination of the fluoro and isopropyl groups, which confer distinct physicochemical properties and biological activities. Compared to its analogs, this compound may exhibit enhanced stability, solubility, and binding affinity, making it a valuable candidate for various applications.
Properties
CAS No. |
1245808-00-7 |
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Molecular Formula |
C10H15ClFN |
Molecular Weight |
203.68 g/mol |
IUPAC Name |
(4-fluoro-3-propan-2-ylphenyl)methanamine;hydrochloride |
InChI |
InChI=1S/C10H14FN.ClH/c1-7(2)9-5-8(6-12)3-4-10(9)11;/h3-5,7H,6,12H2,1-2H3;1H |
InChI Key |
ZAKQIRKZERRQFC-UHFFFAOYSA-N |
SMILES |
CC(C)C1=C(C=CC(=C1)CN)F |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)CN)F.Cl |
Synonyms |
4-FLUORO-3-ISOPROPYL-BENZYLAMINE |
Origin of Product |
United States |
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